molecular formula C17H17N3O4 B2648161 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1797068-04-2

2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No. B2648161
CAS RN: 1797068-04-2
M. Wt: 327.34
InChI Key: RBVMARWBQAABNL-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide, also known as EFOA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. EFOA is a member of the oxadiazole class of compounds, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Scientific Research Applications

Energetic Materials Synthesis

One study details the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan from 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide and acetamide. This process involves the combination of 1,2,5- and 1,2,4-oxadizaole rings to create N-trinitroethylamino derivatives and energetic salts, which were characterized for their thermal stability and insensitivity towards impact and friction, suggesting their utility in insensitive energetic materials (Yu et al., 2017).

Antimicrobial Activity

Another study synthesized novel derivatives of naphtho-furan, including N-(5bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide, and evaluated them for antimicrobial activity. These compounds exhibited significant antibacterial and antifungal effects, highlighting their potential in antimicrobial applications (Nagarsha et al., 2023).

Pharmacological Potential

Research on heterocyclic 1,3,4-oxadiazole and pyrazoles derivatives assessed their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study indicated that specific compounds within this group possess binding affinity to various targets and exhibit significant pharmacological effects, suggesting their potential in drug development (Faheem, 2018).

Structural Characterization

A novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety was synthesized and characterized using NMR techniques. The study provided insights into the structural aspects of such compounds, which can be useful for the development of materials or pharmaceuticals with specific desired properties (Li Ying-jun, 2012).

properties

IUPAC Name

2-ethoxy-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-2-22-11-15(21)18-13-7-4-3-6-12(13)10-16-19-17(20-24-16)14-8-5-9-23-14/h3-9H,2,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVMARWBQAABNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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